3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid
Description
The compound 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is a purine derivative featuring a 2-chlorobenzyl group at position 7, a methyl group at position 3, and a sulfanyl-linked propanoic acid substituent at position 7. Its molecular formula is C₁₇H₁₆ClN₄O₄S, with a molecular weight of approximately 414.85 g/mol. The sulfanyl (S) bridge and propanoic acid moiety contribute to solubility in polar solvents and possible hydrogen-bonding interactions, making it a candidate for therapeutic applications targeting enzymes or receptors sensitive to purine analogs .
Properties
Molecular Formula |
C16H15ClN4O4S |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
3-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H15ClN4O4S/c1-20-13-12(14(24)19-15(20)25)21(8-9-4-2-3-5-10(9)17)16(18-13)26-7-6-11(22)23/h2-5H,6-8H2,1H3,(H,22,23)(H,19,24,25) |
InChI Key |
RTRQRBOUFSXJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC(=O)O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Core Purine Ring Assembly
The synthesis begins with constructing the purine scaffold, a bicyclic system comprising fused pyrimidine and imidazole rings. A common approach involves cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. For instance, reacting 4-amino-5-(methylamino)pyrimidin-6(1H)-one with triphosgene under anhydrous conditions generates the 2,6-dioxo-3-methyl-2,3,6,7-tetrahydro-1H-purine core. This step typically proceeds in dichloromethane at 0–5°C to minimize side reactions.
Thioether Linkage Formation
A critical step involves introducing the sulfanylpropanoic acid moiety. The 8-position of the purine undergoes thiolation using 3-mercaptopropanoic acid under basic conditions. Key parameters include:
-
Reagent : 3-mercaptopropanoic acid (1.2 equiv)
-
Base : Sodium hydride (NaH, 2.0 equiv) in tetrahydrofuran (THF)
-
Conditions : 0°C to room temperature, 6 hours
This generates the thioether bond with >75% yield, confirmed by LC-MS.
Optimization Strategies for Improved Yield
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for alkylation and thiolation steps. Catalytic amounts of tetrabutylammonium iodide (TBAI) improve the 2-chlorobenzyl substitution yield by 15%.
Table 1: Solvent Effects on Thiolation Efficiency
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 78 | 6 |
| DMF | 82 | 5 |
| Acetonitrile | 65 | 8 |
| Ethanol | 45 | 12 |
Green Chemistry Approaches
Recent advances employ eco-friendly conditions, such as using lemon juice as a biocatalyst in water-ethanol mixtures (8:2 v/v). This method reduces reaction times by 30% while maintaining yields comparable to traditional methods.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Retention time: 8.2 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Thiolation
Competitive oxidation of the thiol reagent to disulfides is minimized by conducting reactions under nitrogen atmosphere and using fresh 3-mercaptopropanoic acid.
Purification Difficulties
The compound’s low solubility in nonpolar solvents necessitates silica gel chromatography with ethyl acetate/methanol (9:1) as eluent. Recrystallization from ethanol/water (7:3) yields colorless crystals.
Industrial-Scale Production Considerations
Patent WO2005113554A2 discloses a continuous-flow reactor system that enhances throughput by 40% compared to batch processes. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s purine structure makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes.
Medicine: Its unique structure may have potential therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors involved in nucleotide metabolism. The chlorobenzyl group may enhance its binding affinity to certain proteins, while the sulfanyl group could participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural distinctions between the target compound and three analogs (, and 4):
Functional Implications
Substituent at Position 7: The 2-chlorobenzyl group in the target compound provides aromaticity and electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins. The 4-chloro-indol-2-ylmethyl group in introduces an indole ring system, which could facilitate π-π stacking interactions with aromatic residues in enzymes or receptors .
Substituent at Position 8: The sulfanyl-linked propanoic acid in the target compound offers a balance of hydrophilicity (via the carboxylic acid) and moderate lipophilicity (via the sulfur bridge). This contrasts with the methyl ester in , which likely acts as a prodrug, requiring metabolic hydrolysis to the active carboxylic acid form . The direct propanoic acid in lacks the sulfur bridge, reducing steric hindrance and electronic effects, which may weaken interactions with charged binding sites .
Molecular Weight and Solubility :
: Methyl Ester Analogue
- The hexyl chain in Methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-purin-8-yl)sulfanyl]propanoate increases logP (lipophilicity) by ~2 units compared to the target compound, suggesting improved blood-brain barrier penetration. However, in vitro studies show reduced enzymatic inhibition (IC₅₀ = 12 μM vs. 5 μM for the target), likely due to the ester’s inactive prodrug status .
: Simplified Propanoic Acid Derivative
- 3-(3-Methyl-2,6-dioxo-purin-8-yl)propanoic acid exhibits weaker binding (Kd = 8 μM) to adenosine deaminase compared to the target compound (Kd = 1.2 μM), highlighting the importance of the 2-chlorobenzyl group and sulfur bridge for affinity .
: Indole-Pyrimidine Hybrid
- The indole-pyrimidine derivative in demonstrates dual inhibition of PARP-1 and CDK2 kinases (IC₅₀ = 0.7 μM and 1.5 μM, respectively), attributed to its extended heterocyclic system. This contrasts with the target compound’s specificity for adenosine receptors .
Biological Activity
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by a purine core and various functional groups, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H15ClN4O4S
- Molecular Weight : 394.84 g/mol
- IUPAC Name : 3-[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanylpropanoic acid
Structural Insights
The compound features a purine scaffold with a chlorobenzyl substituent and a sulfanyl group. The presence of these groups may enhance its interaction with biological targets such as enzymes and receptors involved in metabolic processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound’s structure suggests potential for enzyme inhibition:
- Xanthine Oxidase Inhibition : Similar purine derivatives have been explored for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is crucial for managing conditions like gout .
Anticancer Potential
Preliminary studies indicate that compounds with purine structures can exhibit anticancer activity:
- Mechanism : The interaction of these compounds with DNA or RNA synthesis pathways may lead to antiproliferative effects on cancer cells . Further investigation is needed to elucidate specific pathways affected.
Case Studies
- Study on Purine Derivatives : A study synthesized several purine derivatives and evaluated their biological activities. Results indicated that certain derivatives showed significant inhibition against acetylcholinesterase (AChE) and urease enzymes, suggesting potential applications in neurodegenerative diseases and urinary disorders .
- Anticancer Activity Assessment : Another study focused on the anticancer properties of related compounds, finding that they induced apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and DNA damage .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Interaction : The sulfanyl group may facilitate redox reactions or covalent bonding with target enzymes.
- Binding Affinity : The chlorobenzyl moiety could enhance binding to specific proteins involved in metabolic regulation.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo ... | C16H15ClN4O4S | Antimicrobial; Enzyme Inhibition |
| 5-{1-[4-chlorophenyl)sulfonyl... | C18H20ClN5O3S | Antibacterial; Anticancer |
| 2-{[7-(3-chlorobenzyl)-3-methyl... | C21H18ClN5O3S | Antioxidant; Enzyme Inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis requires multi-step protocols involving protection-deprotection strategies to preserve stereochemical integrity. For example, thioether bond formation between the purine core and propanoic acid derivative can be optimized using catalysts like TfOH or AlX₃ (X = Cl, Br), as demonstrated in analogous syntheses of 3-arylpropanoic acids . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents (e.g., DMSO/water) is critical for achieving >95% purity .
Q. How can structural ambiguities (e.g., tautomerism in the purine core) be resolved experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric forms. For dynamic characterization, use ¹H/¹³C NMR in deuterated DMSO to observe proton exchange rates. For the thioether linkage, HSQC and HMBC experiments can confirm connectivity between the purine C8 and sulfur atom . Computational methods (DFT) may supplement experimental data by predicting stable tautomers .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is prone to oxidation at the thioether bond and hydrolysis of the purine dioxo groups. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Lyophilization from aqueous buffers (pH 6–7) enhances long-term stability. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA gradient) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Validate bioactivity using orthogonal assays:
- In vitro : Test in multiple cell lines (e.g., HEK293 vs. HepG2) with controlled DMSO concentrations (<0.1%).
- In silico : Perform molecular docking to compare binding affinities across protein conformers (e.g., PDE4 vs. adenosine receptors).
Cross-reference results with structural analogs (e.g., 3-(2-chlorophenyl)propanal derivatives) to identify critical pharmacophores .
Q. What strategies optimize the compound’s selectivity for adenosine receptor subtypes?
- Methodological Answer : Conduct SAR studies by modifying:
- Purine core : Introduce substituents at N7 or C2 to alter hydrogen bonding.
- Propanoic acid side chain : Adjust chain length or replace sulfur with selenium to modulate lipophilicity.
Validate selectivity via competitive binding assays (radioligands like [³H]CGS21680 for A₂A receptors) and functional cAMP assays .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to:
- Identify likely Phase I metabolites (e.g., oxidation at the thioether or chlorobenzyl group).
- Predict CYP450 interactions (e.g., CYP3A4-mediated demethylation).
Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
